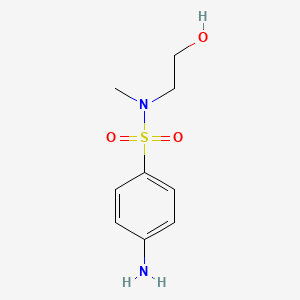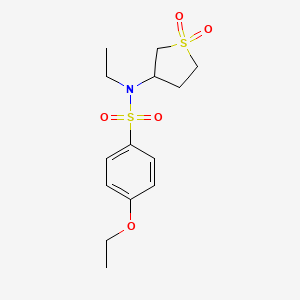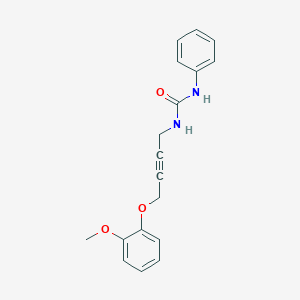
4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide is an organic compound with the molecular formula C9H14N2O3S. It is a derivative of benzenesulfonamide, featuring an amino group, a hydroxyethyl group, and a methyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonamide with ethylene oxide and methylamine. The reaction proceeds through the following steps:
Reduction of 4-nitrobenzenesulfonamide: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reaction with Ethylene Oxide: The resulting 4-aminobenzenesulfonamide is then reacted with ethylene oxide to introduce the hydroxyethyl group.
Methylation: Finally, the compound is methylated using methylamine to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as halides, thiols, and amines under basic conditions.
Major Products Formed
Oxidation: 4-amino-N-(2-carboxyethyl)-N-methylbenzenesulfonamide.
Reduction: this compound.
Substitution: Depending on the nucleophile used, products such as 4-amino-N-(2-hydroxyethyl)-N-alkylbenzenesulfonamide can be formed.
Aplicaciones Científicas De Investigación
4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
4-amino-N-(2-hydroxyethyl)benzenesulfonamide: Lacks the methyl group on the nitrogen atom.
4-amino-N,N-bis(2-hydroxyethyl)benzenesulfonamide: Contains two hydroxyethyl groups instead of one.
4-amino-N-(2-hydroxyethyl)-N-ethylaniline: Features an ethyl group instead of a methyl group.
Uniqueness
4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide is unique due to the presence of both a hydroxyethyl group and a methyl group on the nitrogen atom. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
4-amino-N-(2-hydroxyethyl)-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S/c1-11(6-7-12)15(13,14)9-4-2-8(10)3-5-9/h2-5,12H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBDYRCQPHERQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)S(=O)(=O)C1=CC=C(C=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(benzenesulfonyl)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2902277.png)




![8-(3-fluoro-4-methylphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2902285.png)
![[2-(2-methyl-1H-imidazol-1-yl)pyridin-4-yl]methanamine](/img/structure/B2902287.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(methylsulfanyl)phenyl]propanamide](/img/structure/B2902289.png)

![[1,1'-Biphenyl]-3-thiol](/img/structure/B2902294.png)
![3-(4-ethoxybenzenesulfonyl)-6-methoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2902296.png)
![N-[(3-chloro-4-fluorophenyl)methyl]-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2902297.png)
![3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,3-benzotriazin-4-one](/img/structure/B2902298.png)
